molecular formula C7H13N B1209537 Pyrrolizidine CAS No. 643-20-9

Pyrrolizidine

Cat. No.: B1209537
CAS No.: 643-20-9
M. Wt: 111.18 g/mol
InChI Key: ADRDEXBBJTUCND-UHFFFAOYSA-N
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Description

Pyrrolizidine is a heterocyclic organic compound characterized by a bicyclic structure consisting of two fused five-membered rings, one of which contains a nitrogen atom. This compound forms the core structure of a class of naturally occurring alkaloids known as this compound alkaloids. These alkaloids are predominantly found in plants and serve as a defense mechanism against herbivores. This compound alkaloids are known for their hepatotoxic, genotoxic, and cytotoxic properties, making them significant in both toxicological and pharmacological studies .

Scientific Research Applications

Pyrrolizidine and its derivatives have a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Pyrrolizidine alkaloids (PAs) are heterocyclic secondary metabolites predominantly produced by plants as defense chemicals against herbivores . The primary targets of PAs are believed to be the muscarinic acetylcholine receptors, specifically the M1 receptor . These receptors play a crucial role in the nervous system, mediating various physiological responses such as neural transmission.

Mode of Action

PAs interact with their targets, the muscarinic acetylcholine receptors, in an antagonistic manner . This means they bind to these receptors and inhibit their normal function. The interaction between PAs and their targets leads to changes in the normal physiological processes mediated by these receptors.

Biochemical Pathways

The biochemical pathways affected by PAs are primarily related to the nervous system, given their interaction with the muscarinic acetylcholine receptors . The exact pathways and their downstream effects are still under investigation, but it is known that the toxicity of PAs arises from their metabolic conversion into a highly reactive electrophile capable of attacking cellular target molecules .

Pharmacokinetics

It is known that pas are secondary metabolites of plants and can be found in various plant-derived foods, posing a potential risk to human health via dietary intake . The bioavailability of PAs is likely influenced by factors such as the method of ingestion and the presence of other compounds in the food or supplement containing the PAs.

Result of Action

The molecular and cellular effects of PAs are primarily toxic, including hepatotoxicity, genotoxicity, cytotoxicity, tumorigenicity, and neurotoxicity . These effects are believed to result from the formation of DNA adducts following the metabolic activation of PAs . In addition, PAs have been shown to cause cell death in certain contexts .

Action Environment

The action, efficacy, and stability of PAs can be influenced by various environmental factors. For instance, the expression of PAs in plants can be affected by water and nutrient availability . Furthermore, the levels of PAs in foods can vary depending on factors such as the type of food and the specific plant species from which the food is derived .

Safety and Hazards

Pyrrolizidine alkaloids are toxic to humans and mammals . They poison humans through deliberate consumption of certain foods and herbal medicines and through consumption of food contaminated by wild plants .

Future Directions

The latest advances in the extraction and analysis of this class of alkaloids are summarized in a review, with special emphasis on chromatographic-based analysis and determinations in food . Future research will likely continue to explore various aspects of PA toxicity, including the identification of new PA-containing plants, the development of sensitive analytical methods, and the assessment of human health risks associated with PA exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolizidine and its derivatives involves several key steps. One common method includes the cyclization of N-chloramines in the presence of azobisisobutyronitrile and triisopropylsilane in tetrahydrofuran under reflux conditions. This reaction yields pyrrolizidines as a mixture of diastereomers, predominantly the cis-isomer .

Industrial Production Methods: Industrial production of this compound alkaloids often involves the extraction from plant sources, particularly those belonging to the Asteraceae and Boraginaceae families. The extraction process typically includes homogenization or pulverization of plant material, followed by chromatographic separation techniques to isolate the desired alkaloids .

Chemical Reactions Analysis

Types of Reactions: Pyrrolizidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound N-oxides, which are often more toxic than their parent compounds.

    Reduction: Reduction reactions can convert this compound N-oxides back to this compound.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products: The major products formed from these reactions include this compound N-oxides, substituted pyrrolizidines, and various this compound derivatives with altered functional groups .

Comparison with Similar Compounds

Pyrrolizidine alkaloids are compared with other alkaloids such as tropane alkaloids and indole alkaloids. While all these compounds share a nitrogen-containing heterocyclic structure, this compound alkaloids are unique due to their bicyclic structure and the presence of necine bases. Similar compounds include:

    Tropane Alkaloids: Found in plants like Atropa belladonna, these alkaloids have a tropane ring system.

    Indole Alkaloids: Found in plants like Catharanthus roseus, these alkaloids contain an indole ring system.

This compound alkaloids are distinct in their widespread occurrence in the plant kingdom and their significant toxicological profile .

Properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-pyrrolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13N/c1-3-7-4-2-6-8(7)5-1/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRDEXBBJTUCND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00214524
Record name Pyrrolizidine
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Molecular Weight

111.18 g/mol
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CAS No.

643-20-9
Record name Pyrrolizidine
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Record name Pyrrolizidine
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Record name 1H-Pyrrolizine, hexahydro
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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